

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of (9R)-RO7185876: Application Notes and Protocols

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Compound of Interest

Compound Name: (9R)-RO7185876

Cat. No.: B11931555

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(9R)-RO7185876, also known as (S)-3, is a potent and selective γ -secretase modulator (GSM) under investigation as a potential therapeutic agent for Alzheimer's disease.[1][2][3] As a GSM, **(9R)-RO7185876** allosterically modulates the γ -secretase enzyme to shift the cleavage of amyloid precursor protein (APP). This modulation results in a decrease in the production of the aggregation-prone and neurotoxic amyloid- β (A β) peptides, A β 42 and A β 40. Concurrently, it increases the formation of shorter, less pathogenic A β peptides, such as A β 37 and A β 38, without inhibiting the overall activity of γ -secretase or affecting critical signaling pathways like Notch.[1][4][5]

These application notes provide a summary of the preclinical pharmacokinetic and pharmacodynamic properties of **(9R)-RO7185876** and detailed protocols for its evaluation in preclinical models, based on published studies.

Data Presentation

In Vitro Profile

The in vitro characteristics of **(9R)-RO7185876** highlight its potency and selectivity as a γ -secretase modulator.

Parameter	Value	Species/System	Reference
IC ₅₀ Aβ ₄₂	15 nM	Human Neuroglioma H4 cells	[6]
Solubility	0.7 µg/mL	Not specified	[6]
Clearance in Hepatocytes	3.1 µL/min/M cells	Human	[6]

In Vivo Pharmacokinetics in Mice

Single-dose pharmacokinetic studies were conducted in male C57BL/6J mice.[1]

Parameter	Intravenous (1 mg/kg)	Oral (3 mg/kg)
Clearance (Cl)	25 mL/min/kg	-
Volume of Distribution (V _{dss})	2.0 L/kg	-
Half-life (t _{1/2})	1.9 h	2.1 h
AUC last	680 ng·h/mL	2500 ng·h/mL
C _{max}	-	790 ng/mL
T _{max}	-	0.5 h
Oral Bioavailability (F)	-	92%

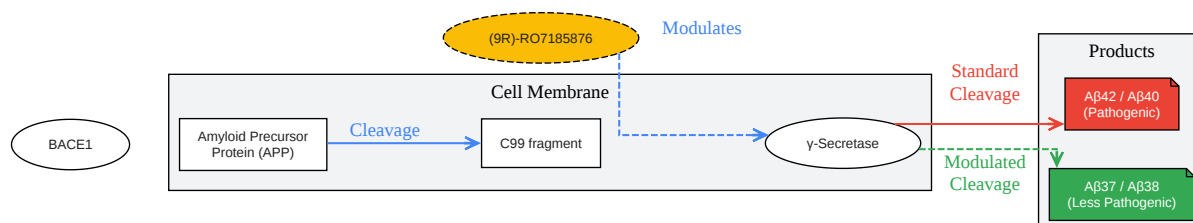
In Vivo Pharmacodynamics in Mice

The pharmacodynamic effects of **(9R)-RO7185876** were assessed in APP-Swedish transgenic mice by measuring the modulation of brain Aβ peptides.[1]

Parameter	Value
In vivo IC ₅₀ for Aβ ₄₂ reduction (free plasma concentration)	2.5 nM

Signaling Pathway

The mechanism of action of **(9R)-RO7185876** involves the modulation of the amyloidogenic pathway of APP processing.



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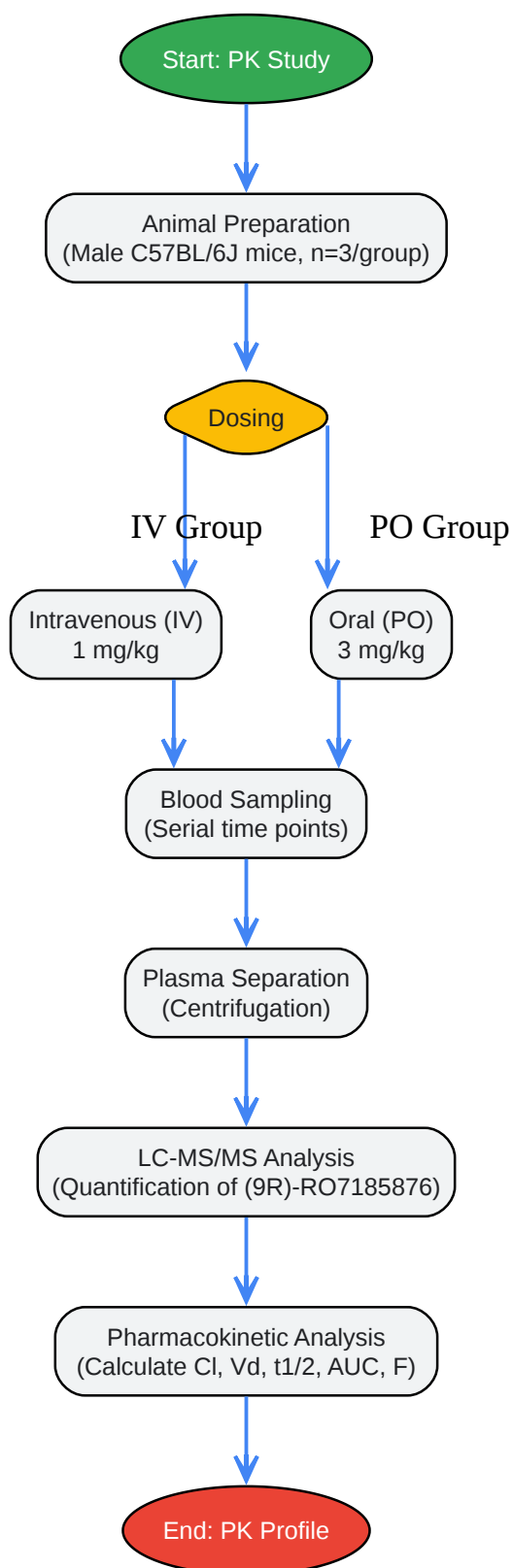
Mechanism of action of **(9R)-RO7185876**.

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

This protocol outlines the single-dose pharmacokinetic evaluation of **(9R)-RO7185876** in mice.

[1]



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Workflow for the in vivo pharmacokinetic study.

1. Animal Model:

- Species: Male C57BL/6J mice.[1]
- Group Size: n = 3 animals per group (IV and PO).[1]
- Housing: Standard housing conditions with ad libitum access to food and water.

2. Dosing:

- Intravenous (IV) Administration:
- Dose: 1 mg/kg.[1]
- Formulation: To be prepared in a suitable vehicle for intravenous injection.
- Oral (PO) Administration:
- Dose: 3 mg/kg.[1]
- Formulation: To be prepared in a suitable vehicle for oral gavage.

3. Sample Collection:

- Serial blood samples are collected from each animal at predetermined time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

4. Sample Processing:

- Plasma is separated by centrifugation of the whole blood samples.
- Plasma samples are stored at -80°C until analysis.

5. Bioanalysis:

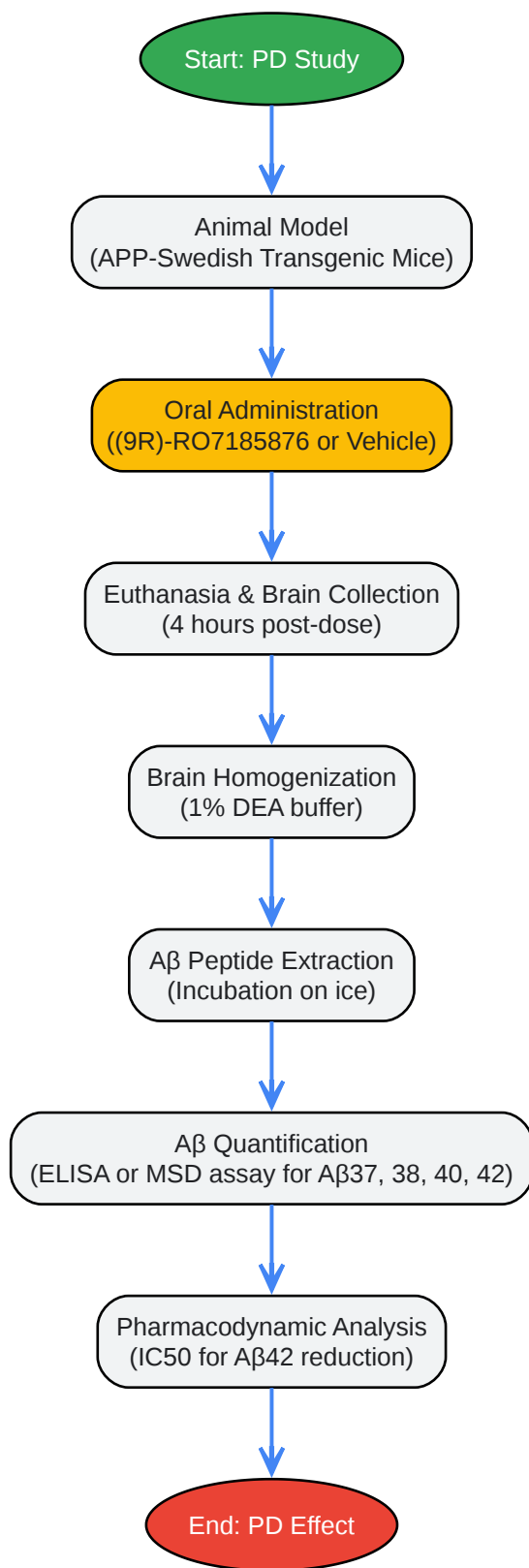
- The concentration of **(9R)-RO7185876** in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8]

6. Pharmacokinetic Analysis:

- Pharmacokinetic parameters (Clearance, Volume of Distribution, Half-life, AUC, etc.) are calculated from the plasma concentration-time data using appropriate software (e.g., Phoenix WinNonlin).

In Vivo Pharmacodynamic Study Protocol

This protocol describes the evaluation of the pharmacodynamic effects of **(9R)-RO7185876** on brain A β levels in a transgenic mouse model of Alzheimer's disease.^{[1][9]}



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References

- 1. Discovery of RO7185876, a Highly Potent γ -Secretase Modulator (GSM) as a Potential Treatment for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of RO7185876, a Highly Potent γ -Secretase Modulator (GSM) as a Potential Treatment for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of RO7185876, a Highly Potent γ -Secretase Modulator (GSM) as a Potential Treatment for Alzheimer's Disease - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 4. Preclinical validation of a potent γ -secretase modulator for Alzheimer's disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An aqueous normal-phase chromatography coupled with tandem mass spectrometry method for determining unbound brain-to-plasma concentration ratio of AZD1775, a Wee1 kinase inhibitor, in patients with glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]
- 9. pubs.acs.org [pubs.acs.org]
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